molecular formula C8H13N3O6 B082321 H-Gly-Asp-Gly-OH CAS No. 10517-27-8

H-Gly-Asp-Gly-OH

Cat. No.: B082321
CAS No.: 10517-27-8
M. Wt: 247.21 g/mol
InChI Key: SUENNJKZJSVCKD-BYPYZUCNSA-N
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Description

H-Gly-Asp-Gly-OH, also known as Glycylaspartylglycine, is a tripeptide composed of glycine, aspartic acid, and glycine. This compound is of significant interest in the field of peptide chemistry due to its structural simplicity and potential biological activities. Peptides like this compound are often studied for their roles in various biological processes and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Gly-Asp-Gly-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid resin support. The synthesis begins with the attachment of the C-terminal amino acid (glycine) to the resin. Subsequent amino acids (aspartic acid and glycine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final peptide is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The choice of resin, protecting groups, and coupling reagents is optimized for large-scale production to minimize costs and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Asp-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups. Substitution reactions can result in peptides with altered amino acid sequences .

Scientific Research Applications

H-Gly-Asp-Gly-OH has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Asp-Gly-OH is unique due to its specific sequence of amino acids, which imparts distinct biological activities. The presence of aspartic acid in the middle of the sequence allows for specific interactions with cell surface receptors and other biomolecules, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(3S)-3-[(2-aminoacetyl)amino]-4-(carboxymethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O6/c9-2-5(12)11-4(1-6(13)14)8(17)10-3-7(15)16/h4H,1-3,9H2,(H,10,17)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUENNJKZJSVCKD-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311547
Record name Glycyl-L-α-aspartylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10517-27-8
Record name Glycyl-L-α-aspartylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10517-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-L-α-aspartylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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